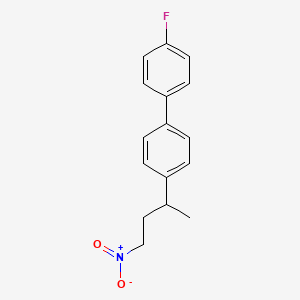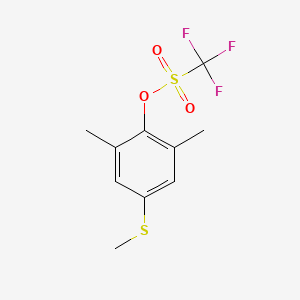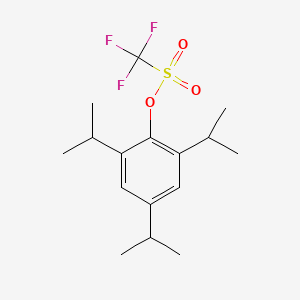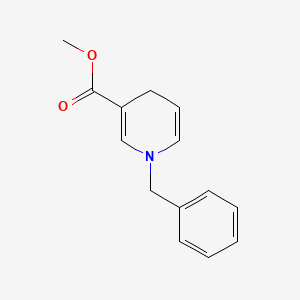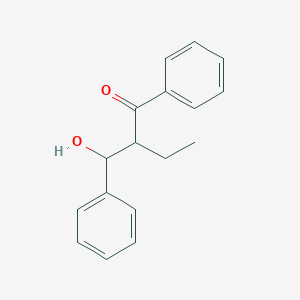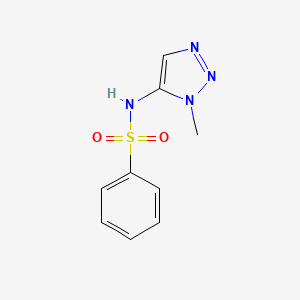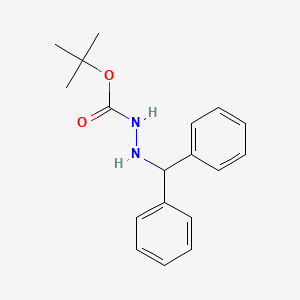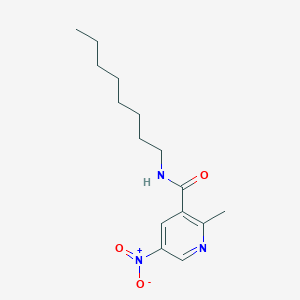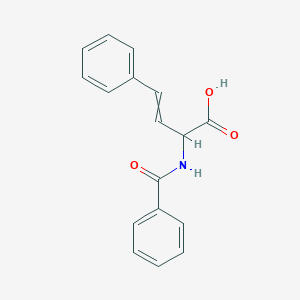![molecular formula C18H23NO5 B14621358 Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester CAS No. 61006-65-3](/img/structure/B14621358.png)
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester, also known as diethyl benzylmalonate, is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.2903 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of a benzyl group attached to the malonic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester typically involves the esterification of benzylmalonic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzylmalonic acid+2Ethanol→Diethyl benzylmalonate+Water
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of diethyl benzylmalonate involves the same esterification process but is optimized for large-scale operations. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylmalonic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Benzylmalonic acid.
Reduction: Diethyl benzylmalonate alcohols.
Substitution: Various substituted benzylmalonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The benzyl group in the compound can also interact with various receptors or proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar structure but lacks the benzyl group.
Diethyl oxomalonate: Contains an oxo group instead of the benzyl group.
Diethyl (ethoxymethylene)malonate: Contains an ethoxymethylene group instead of the benzyl group.
Uniqueness
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Número CAS |
61006-65-3 |
|---|---|
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
diethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)propanedioate |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15(18(22)24-4-2)14-10-11-19(16(14)20)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
Clave InChI |
FZNDZPRJEDJABL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCN(C1=O)CC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
